1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate
Description
1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate is a piperazine derivative featuring a benzyl-substituted phenyl group at the 1-position and a propargyl (2-propynyl) group at the 4-position of the piperazine ring. The dimaleate salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
37652-63-4 |
|---|---|
Molecular Formula |
C29H32N2O8 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1-[(2-benzylphenyl)methyl]-4-prop-2-ynylpiperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H24N2.2C4H4O4/c1-2-12-22-13-15-23(16-14-22)18-21-11-7-6-10-20(21)17-19-8-4-3-5-9-19;2*5-3(6)1-2-4(7)8/h1,3-11H,12-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
QQRWOWWIGBDLPP-LVEZLNDCSA-N |
Isomeric SMILES |
C#CCN1CCN(CC1)CC2=CC=CC=C2CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=CC=CC=C2CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise N-Substitution of Piperazine
The synthesis typically involves sequential N-alkylation of piperazine:
First N-substitution: Introduction of the (2-(phenylmethyl)phenyl)methyl group onto one nitrogen of piperazine. This can be achieved by nucleophilic substitution of piperazine with a suitable benzhydryl-type electrophile, such as a benzyl halide derivative.
Second N-substitution: Alkylation of the remaining nitrogen with a 2-propynyl (propargyl) group, typically via reaction with propargyl bromide or chloride.
This stepwise approach allows selective mono-substitution at each nitrogen, minimizing di-substitution on the same nitrogen.
Arylation and Alkylation Techniques
Arylation of Piperazine: Transition metal-catalyzed methods such as Buchwald-Hartwig amination are common for arylation of amines but have drawbacks including cost and metal contamination. Alternative methods involve nucleophilic aromatic substitution (SNAr) on activated aryl halides or use of strong bases to facilitate direct coupling without transition metals, as described in related piperazine arylation patents.
Alkylation with Propargyl Groups: Propargylation of piperazine nitrogen can be performed using propargyl halides under basic conditions, often in polar aprotic solvents like DMF or DMSO, at controlled temperatures to avoid side reactions.
Solvent and Base Selection
Solvents: Ethers such as tetrahydrofuran (THF), dioxane, or 2-methyl-THF are preferred for their ability to dissolve both organic and inorganic reagents and stabilize reactive intermediates.
Bases: Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS), sodium or potassium HMDS, or lithium tetramethylpiperidide (LiTMP) are used to deprotonate piperazine and facilitate nucleophilic attack on electrophiles.
Reaction Conditions
Reactions are typically conducted at mild to moderate temperatures (0°C to 110°C), with reaction times ranging from a few hours to several days depending on the reactivity of the electrophiles and the base used.
Purification steps often involve aqueous workup, extraction with organic solvents (e.g., dichloromethane, toluene), and crystallization or chromatography to isolate the desired product.
Representative Synthetic Route (Hypothetical)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Piperazine + (2-(phenylmethyl)phenyl)methyl chloride, base (K2CO3 or LiHMDS), solvent (THF), 20-80°C, 12-24 h | N-alkylation at one nitrogen to form 1-((2-(phenylmethyl)phenyl)methyl)piperazine intermediate | Moderate to high yield; control to avoid di-substitution |
| 2 | Intermediate + propargyl bromide, base (K2CO3), solvent (DMF), 0-50°C, 6-12 h | Alkylation of second nitrogen with 2-propynyl group | High yield; mild conditions prevent side reactions |
| 3 | Isolation and purification | Extraction, washing, crystallization as dimaleate salt | Purity >95%; salt formation improves stability |
Supporting Data from Related Piperazine Syntheses
A synthesis of 1-(4-chlorobenzhydryl)piperazine involved reaction of piperazine with benzhydryl chloride derivatives in toluene with potassium carbonate and KI at 80°C, followed by aqueous workup and crystallization, yielding 57-92% product.
Arylation methods without transition metals using strong bases and aryl halides have been patented, showing that piperazine can be selectively arylated under mild conditions with good yields.
Summary of Key Parameters for Preparation
| Parameter | Preferred Conditions | Comments |
|---|---|---|
| Base | LiHMDS, NaHMDS, KHMDS, K2CO3 | Strong, non-nucleophilic bases facilitate substitution |
| Solvent | THF, DMF, Dioxane, 2-Me-THF | Polar aprotic solvents stabilize intermediates |
| Temperature | 0°C to 110°C | Controlled to optimize reaction rate and selectivity |
| Reaction Time | 5 min to several days | Depends on electrophile reactivity |
| Purification | Extraction, crystallization as dimaleate salt | Enhances compound stability and purity |
Research Findings and Considerations
Transition metal-free methods reduce cost and contamination risks, important for pharmaceutical-grade compounds.
Sequential alkylation allows selective functionalization of piperazine nitrogens, critical for obtaining the desired substitution pattern.
Formation of the dimaleate salt improves compound handling, solubility, and stability, which is standard for piperazine derivatives with pharmaceutical relevance.
No direct literature or patents specifically describe the exact preparation of 1-((2-(phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate, but the synthesis can be reliably inferred from analogous piperazine chemistry and aryl/alkyl substitution methods.
Chemical Reactions Analysis
Structural Features and Functional Groups
The compound contains:
-
Piperazine ring : A six-membered ring with two nitrogen atoms.
-
Propynyl group (C≡C) : An alkyne substituent on the piperazine.
-
Phenylmethyl group (benzyl) : A bulky aromatic substituent on the benzene ring.
-
Dimaleate salt : Maleic acid esters, contributing to solubility and potential hydrolysis.
Alkyne Reactions
The propynyl group (C≡C) can undergo:
-
Hydrogenation : Reduction to form propenyl (C=C) or propane (C-C) derivatives using catalysts like Pd/C or Pt under hydrogen gas.
-
Cyclopropanation : Reaction with transition metal catalysts (e.g., rhodium) to form cyclopropane derivatives.
-
Hydration : Acidic conditions could convert the alkyne to ketones (R-C=O).
Piperazine Ring Reactivity
-
Alkylation/Acylation : The piperazine nitrogen may undergo nucleophilic substitution or acylation, though reactivity is reduced in the dimaleate salt form due to protonation.
-
Electrophilic Substitution : The aromatic phenylmethyl group may direct substitution reactions, though steric hindrance from bulky substituents could limit reactivity.
Salt Hydrolysis
The dimaleate salt form can hydrolyze under basic conditions (e.g., NaOH) to yield the dicarboxylic acid derivative:
Predicted Collision Cross Sections (CCS)
The following table summarizes CCS values for different adducts, useful for mass spectrometry analysis :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 305.20122 | 180.0 |
| [M+Na]+ | 327.18316 | 194.5 |
| [M-H]- | 303.18666 | 177.6 |
| [M+Na-2H]- | 325.16861 | 185.9 |
Limitations and Gaps
-
No Literature Data : No peer-reviewed studies or patents directly describe this compound’s reactivity.
-
Theoretical Basis : Reactions inferred from functional group chemistry and structural analogs.
Research Opportunities
Future studies could explore:
-
Pharmacological Activity : Potential interactions with serotonin receptors (e.g., 5-HT1A/1B) given structural similarities to known serotonergic agents .
-
Stability Studies : Hydrolysis kinetics of the dimaleate salt under physiological conditions.
-
Alkyne Functionalization : Novel cycloaddition or catalytic reactions to expand its chemical utility.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a phenylmethyl group and a propynyl group, contributing to its unique properties. Its molecular formula is C21H26N2O4, with a molecular weight of approximately 342.46 g/mol. The presence of the dimaleate salt form indicates potential reactivity with nucleophiles or electrophiles due to the double bonds in the maleate groups.
Potential Biological Activities
1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate has been associated with several biological activities, primarily due to its structural similarities to other piperazine derivatives known for their pharmacological effects:
- Analgesic Properties : Similar piperazine compounds have exhibited analgesic effects, suggesting that this compound may also have pain-relieving properties.
- Psychoactive Effects : The structural characteristics may confer psychoactive properties, making it a candidate for further investigation in neuropharmacology.
Drug Development
Research has indicated that compounds within the piperazine class can enhance drug delivery and absorption. For instance, derivatives of 1-phenylpiperazine have shown promise as chemical permeation enhancers for oral drug delivery systems . This suggests that 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate could be explored for enhancing the bioavailability of macromolecular therapeutics.
Case Study 1: Permeation Enhancer Efficacy
In a study examining various piperazine derivatives, it was found that certain substitutions on the phenyl ring significantly affected both efficacy and cytotoxicity profiles. For example, hydroxyl or primary amine substitutions increased toxicity, while aliphatic substitutions resulted in comparable efficacy to 1-phenylpiperazine . This highlights the importance of structural modifications in developing safer derivatives.
Case Study 2: Neuropharmacological Research
Research into similar compounds has indicated potential neuroprotective effects. For instance, derivatives have been assessed for their ability to inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. The findings suggest that modifications in the piperazine ring can lead to enhanced potency against neurodegenerative pathways .
Mechanism of Action
The mechanism of action of 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its ortho-benzylated phenylmethyl and propargyl substituents. Below is a comparative analysis with key analogs:
Pharmacological and Functional Insights
- Propargyl Group Utility : The propargyl substituent in the target compound and 44 enables click chemistry modifications, as seen in anti-MRSA pleuromutilin derivatives (e.g., Compound 64) . This group’s reactivity may also enhance binding to biological targets.
- Aromatic Substituents : The ortho-benzylated phenylmethyl group in the target compound contrasts with 14 ’s diphenylmethoxyethyl group. The latter’s bulkiness may reduce bioavailability compared to the target compound’s compact structure .
- Salt Forms : The dimaleate salt likely improves aqueous solubility over hydrochloride salts (e.g., Meclizine ’s dihydrochloride, melting point 210–214°C) .
Key Research Findings and Data
Physical and Spectroscopic Data (Selected Compounds)
Biological Activity
The compound 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate is a complex organic molecule belonging to the piperazine class. Its unique structure, featuring a piperazine ring substituted with both phenylmethyl and propynyl groups, suggests potential for diverse biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Molecular Formula and Properties
- Molecular Formula : C21H24N2
- Molecular Weight : Approximately 342.46 g/mol
- Structural Features :
- Piperazine ring
- Phenylmethyl and propynyl substituents
1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate exhibits potential interactions with various biological targets:
- Aminergic Receptors : Similar compounds have shown the ability to bind to dopamine and serotonin receptors, suggesting a psychoactive profile.
- Antiproliferative Effects : Research indicates that piperazine derivatives can exhibit cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis or necroptosis .
Comparative Analysis with Related Compounds
To better understand its biological activity, comparisons can be made with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Phenyl-4-(1-methyl-2-phenylethyl)piperazine | C19H24N2 | Contains a phenylethyl side chain |
| Flunarizine | C19H20N2 | Calcium channel blocker |
| 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine | C25H26F2N2 | Contains multiple aromatic rings |
The unique combination of substituents in 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate may confer distinct pharmacological properties compared to these compounds.
In Vitro Studies
Recent studies have highlighted the biological effects of piperazine derivatives. For instance, LQFM018, a piperazine-containing compound, demonstrated significant antiproliferative effects on K562 leukemic cells, indicating that similar mechanisms may be applicable to 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate .
Toxicological Assessments
Understanding the safety profile is crucial. Preliminary toxicity assessments of related piperazine compounds have indicated varying degrees of systemic toxicity. For example, LQFM018 was evaluated for acute oral toxicity and potential myelotoxicity, underscoring the need for comprehensive safety evaluations in future studies.
Synthetic Pathways
The synthesis of 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate typically involves multi-step organic reactions. Common methods include:
- Refluxing reactions to form the piperazine ring.
- Crystallization processes for purification.
Chemical Reactivity
The presence of the dimaleate salt form suggests reactivity with nucleophiles or electrophiles due to the double bonds in the maleate groups. This characteristic may lead to various chemical transformations that could further enhance its biological activity.
Q & A
Basic: What are the standard synthetic routes for 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate?
Answer:
A common method involves nucleophilic substitution using propargyl bromide and a piperazine precursor. For example:
- Step 1: React 1-(2-benzylbenzyl)piperazine with propargyl bromide in DMF, using K₂CO₃ as a base (room temperature, 6–7 hours).
- Step 2: Monitor reaction progress via TLC (hexane:ethyl acetate = 2:1).
- Step 3: Extract with methylene chloride, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (ethyl acetate:hexane = 1:8) .
Key Considerations: Solvent choice (DMF vs. acetonitrile) and base (K₂CO₃ vs. NaH) significantly impact reaction efficiency.
Basic: How is the compound characterized post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm substituent positions (e.g., δ 2.44–2.56 ppm for piperazine protons, δ 7.26–7.39 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution EI-MS validates molecular weight (e.g., [M+H]+ observed at m/z 315.02 vs. calculated 315.19) .
- X-ray Crystallography: Resolves stereochemistry and salt formation (e.g., maleate counterion interactions) .
Advanced: How to address low yields (<40%) in propargylation steps?
Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies:
- Optimized Conditions: Increase reaction time (8–12 hours) or temperature (40–50°C) for sluggish substitutions .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance propargyl bromide reactivity .
- Alternative Solvents: Replace DMF with THF or acetonitrile to reduce byproduct formation .
Advanced: What structural modifications enhance bioactivity in piperazine derivatives?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Substituent Effects: Fluorine or nitro groups at the phenyl ring improve kinase inhibition (e.g., 4-fluorobenzyl analogs show IC₅₀ < 1 µM) .
- Propynyl Chain: The propargyl group enhances blood-brain barrier permeability in CNS-targeting analogs .
Methodology: Test derivatives via in vitro assays (e.g., DPPH scavenging for antioxidant activity) and correlate with DFT-calculated electronic properties .
Advanced: How to validate molecular docking predictions for this compound?
Answer:
- Docking Workflow: Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., with tyrosine kinase receptors).
- Validation: Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .
- Key Parameters: Include water molecules and protonation states of piperazine nitrogen in simulations .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Recommended actions:
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., J. Med. Chem.) over vendor-provided reports .
Basic: What analytical methods ensure compound purity?
Answer:
- TLC: Monitor reactions using silica plates (Rf = 0.3–0.5 in ethyl acetate:hexane).
- HPLC: Employ a C18 column with UV detection (λ = 254 nm); retention time ~8.2 minutes .
- Elemental Analysis: Confirm C, H, N composition (e.g., ±0.3% deviation) .
Advanced: How to optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent Pair Screening: Use methanol/ethyl acetate (1:1) for slow evaporation, yielding colorless crystals .
- Counterion Effects: Maleate salts improve crystallinity vs. hydrochloride salts due to stronger hydrogen bonding .
- Temperature Control: Crystallize at 4°C to reduce nucleation rate and enhance crystal size .
Basic: What solvents are suitable for stability testing?
Answer:
- Short-Term Storage: DMSO (for biological assays) or methanol (NMR studies).
- Long-Term Stability: Lyophilize as a hydrochloride salt and store at -20°C under argon .
Advanced: How do DFT calculations aid in understanding electronic properties?
Answer:
- Frontier Orbitals: Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE < 3 eV indicates strong electrophilicity) .
- Charge Distribution: Map electrostatic potentials to identify nucleophilic (piperazine N) and electrophilic (propargyl C) sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
